4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide
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Overview
Description
4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a cyclohexyl group, a dimethylphenyl group, and a benzene sulfonamide moiety, making it a complex and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the cyclohexyl and dimethylphenyl groups. One common method is the reaction of benzene sulfonyl chloride with 3,4-dimethylaniline in the presence of a base such as pyridine. The resulting intermediate is then reacted with cyclohexylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide compounds with various functional groups.
Scientific Research Applications
4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-N-(3-methylphenyl)benzenesulfonamide
- 4-cyclohexyl-N-(4-methylphenyl)benzenesulfonamide
- 4-cyclohexyl-N-(2,4-dimethylphenyl)benzenesulfonamide
Uniqueness
4-cyclohexyl-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in sulfonamides.
Properties
Molecular Formula |
C20H25NO2S |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-cyclohexyl-N-(3,4-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H25NO2S/c1-15-8-11-19(14-16(15)2)21-24(22,23)20-12-9-18(10-13-20)17-6-4-3-5-7-17/h8-14,17,21H,3-7H2,1-2H3 |
InChI Key |
CJLHHMYPVNOFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Origin of Product |
United States |
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